molecular formula C16H19ClO2 B1469338 Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate CAS No. 1228780-49-1

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate

Cat. No.: B1469338
CAS No.: 1228780-49-1
M. Wt: 278.77 g/mol
InChI Key: YEBTZUFCRYQJCP-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate is an organic compound with a complex structure that includes a chlorinated phenyl group and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate typically involves the reaction of 4-chlorobenzaldehyde with 4,4-dimethylcyclohexanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenyl)-4,4-dimethylcyclohex-1-enecarboxylate
  • Methyl 2-(4-fluorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate
  • Methyl 2-(4-methylphenyl)-4,4-dimethylcyclohex-1-enecarboxylate

Uniqueness

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its reactivity and interactions compared to its bromine, fluorine, or methyl-substituted analogs. This uniqueness can be leveraged in various applications, making it a compound of interest in both research and industrial contexts.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO2/c1-16(2)9-8-13(15(18)19-3)14(10-16)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBTZUFCRYQJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135991
Record name 1-Cyclohexene-1-carboxylic acid, 2-(4-chlorophenyl)-4,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228780-49-1
Record name 1-Cyclohexene-1-carboxylic acid, 2-(4-chlorophenyl)-4,4-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228780-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexene-1-carboxylic acid, 2-(4-chlorophenyl)-4,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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